
4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” is a chemical compound that belongs to the class of organic compounds known as triazoles . It has a molecular weight of 234.05 and a molecular formula of C6H8BrN3O2 . The compound is characterized by a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” includes a 1,2,4-triazole ring substituted with a bromo group . The compound exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . The tautomeric forms of bromo-1,2,4-triazoles are 3-bromo-1H-1,2,4-triazole, 3-bromo-4H-1,2,4-triazole, and 5-bromo-1H-1,2,4-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” include a boiling point of 449.8±47.0°C at 760 mmHg, a density of 1.8±0.1 g/cm3, and a topological polar surface area of 68 . The compound has a rotatable bond count of 4, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .科学的研究の応用
- Background : Letrozole and anastrozole, both containing a 1,2,4-triazole ring, have been approved by the FDA as first-line therapies for breast cancer in postmenopausal women. They exhibit superiority over estrogen receptor antagonists like tamoxifen .
Anticancer Research
Magnetic Resonance Imaging (MRI) Contrast Agents
将来の方向性
The future directions for “4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid” could involve further exploration of its biological activities and potential applications. For instance, 1,2,4-triazole benzoic acid hybrids have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
作用機序
Target of Action
The primary targets of 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines . This suggests that the compound may interact with cellular targets to induce cytotoxic effects.
Biochemical Pathways
Given the cytotoxic activities of similar 1,2,4-triazole hybrids , it is possible that this compound may interfere with pathways involved in cell proliferation and survival.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar 1,2,4-triazole hybrids have shown cytotoxic activities against certain tumor cell lines , suggesting that this compound may have potential anti-cancer effects.
特性
IUPAC Name |
4-(5-bromo-1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c7-6-8-4-9-10(6)3-1-2-5(11)12/h4H,1-3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKABLFZOWFBTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)Br)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


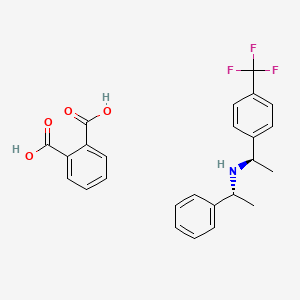
![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)
![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)

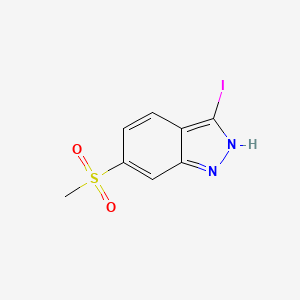
![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)
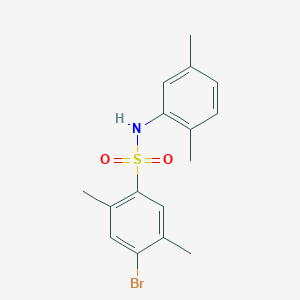
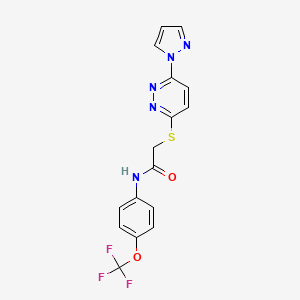

![5-methyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373380.png)
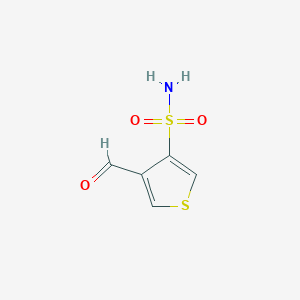

![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)